![molecular formula C13H11N3O2S B2987250 N-(3-氰基-5,6-二氢-4H-环戊[b]噻吩-2-基)-3-甲基-1,2-恶唑-5-甲酰胺 CAS No. 899525-04-3](/img/structure/B2987250.png)

N-(3-氰基-5,6-二氢-4H-环戊[b]噻吩-2-基)-3-甲基-1,2-恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

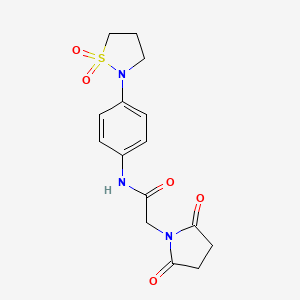

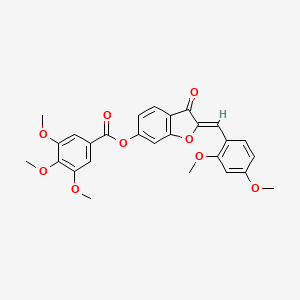

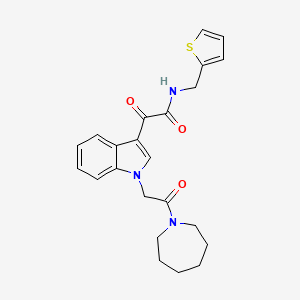

“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide” is a chemical compound with the molecular formula C20H18N4OS3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound includes several chemical groups, including a cyano group, a thiophene ring, and an oxazole ring . The InChI string representation of its structure isInChI=1S/C20H18N4OS3/c1-12-11-24-20(27-12)25-19(26)14-9-10-15(28-14)13-7-8-16(22)29-17(13)21/h9-11H,1H3,(H,25,26) .

科学研究应用

新型化合物的合成

- 含噻吩-2-甲酰胺的杂环合成:一项研究探索了通过涉及噻吩-2-甲酰胺衍生物的杂环合成来合成新的抗生素和抗菌药物。该研究旨在开发对革兰氏阳性菌和革兰氏阴性菌具有潜在生物活性的新化合物,突出了噻吩衍生物在药物化学中的重要性 (G. Ahmed,2007)。

抗菌活性

- 四氢苯并噻吩的合成和抗菌活性:本研究报告了四氢苯并噻吩衍生物的合成及其抗菌活性评价。这些化合物对各种细菌和真菌菌株表现出显着的活性,证明了此类分子的治疗潜力 (M. Babu 等人,2012)。

- 抗菌喹唑啉酮和噻唑烷酮衍生物:对 N-取代甲酰胺的研究揭示了它们的体外抗菌和抗真菌特性。该研究强调了这些化合物在开发新的抗菌剂中的作用 (N. Desai 等人,2011)。

新型合成和抗肿瘤评价

- 多官能取代的杂环化合物:一种新颖的合成方法被用于从 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺中创建多官能取代的杂环化合物。这些化合物经过评估,具有抗肿瘤活性,对各种癌细胞系表现出显着的抑制作用。该研究突出了这些衍生物在癌症治疗中的潜力 (H. Shams 等人,2010)。

抗菌染料的设计与合成

- 基于苯并[b]噻吩体系的抗菌染料:研究重点是设计和合成新型抗菌染料及其基于 2-N-酰基氨基-4,5,6,7-四氢-苯并[b]噻吩体系的前体。这些化合物表现出显着的抗菌和抗真菌活性,表明它们在染色和/或纺织整理中具有添加抗菌性能的潜力 (H. Shams 等人,2011)。

作用机制

Target of Action

The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in cell wall formation, specifically in the synthesis of UDP-N-acetylmuramoyl-pentapeptide, the precursor of murein .

Mode of Action

The compound interacts with its target enzyme, inhibiting its function . This results in the disruption of cell wall synthesis, as the production of the murein precursor is halted

Biochemical Pathways

The inhibition of the target enzyme disrupts the biochemical pathway responsible for cell wall formation . This leads to a downstream effect of preventing the formation of murein, an essential component of the bacterial cell wall . The disruption of this pathway can lead to cell lysis and death, particularly in bacteria.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the target enzyme, leading to the disruption of cell wall synthesis . On a cellular level, this can result in cell lysis and death, particularly in bacteria. The exact cellular effects can vary depending on the specific organism and environmental conditions.

属性

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-7-5-10(18-16-7)12(17)15-13-9(6-14)8-3-2-4-11(8)19-13/h5H,2-4H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZSFUTYZKCNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)

![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)

![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)